molecular formula C17H14N2O3S2 B3487120 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide

Cat. No.: B3487120
M. Wt: 358.4 g/mol
InChI Key: XKFISASJMNULJG-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide is a complex organic compound that features a benzodioxole and benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide typically involves the following steps:

    Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Formation of Benzothiazole Moiety: The benzothiazole ring is usually synthesized by the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the benzodioxole and benzothiazole moieties through a suitable linker, such as an acetamide group. This can be achieved using reagents like acetic anhydride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.

    Reduction: Reduction reactions can target the nitro groups if present in the benzodioxole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies often focus on modifying the structure to enhance these activities.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential pharmacological activities make it a candidate for further investigation in drug discovery programs.

Industry

In the industrial sector, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide apart is its dual benzodioxole and benzothiazole moieties, which provide a unique combination of chemical properties and potential applications. This duality allows for a broader range of functionalizations and interactions compared to its simpler counterparts.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c20-16(9-23-17-19-12-3-1-2-4-15(12)24-17)18-8-11-5-6-13-14(7-11)22-10-21-13/h1-7H,8-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFISASJMNULJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide
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N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide
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N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide
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N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide
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N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide
Reactant of Route 6
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N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide

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